4-bromo-2,3-dihydro-1H-indol-7-amine
Description
Contextualization within Heterocyclic Chemistry
4-bromo-2,3-dihydro-1H-indol-7-amine belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon within the ring. Specifically, it is a derivative of dihydroindole, also known as indoline (B122111). The dihydroindole structure is a reduced form of indole (B1671886), where the C2-C3 double bond of the pyrrole (B145914) ring is saturated. wikipedia.orgchemicalforums.com This seemingly minor modification from indole to dihydroindole can significantly alter the three-dimensional shape and electronic properties of the molecule, thereby influencing its biological activity. nih.gov The presence of a bromine atom at the 4-position and an amine group at the 7-position of the dihydroindole ring further functionalizes the molecule, providing specific points for chemical modification and interaction with biological targets. nih.govchemrxiv.org The study of such substituted heterocycles is a cornerstone of heterocyclic chemistry, a field that has provided numerous foundational structures for the development of pharmaceuticals. youtube.comyoutube.com
The Indole and Dihydroindole Scaffold as a Pharmacophore in Medicinal Chemistry
The indole nucleus is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and can interact with multiple receptors. mdpi.comrsc.org This is evidenced by its presence in a vast array of natural products, such as the essential amino acid tryptophan, and in numerous approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents. mdpi.comrsc.orgnih.govpurkh.comnih.gov
The dihydroindole (indoline) scaffold, while less aromatic than indole, has also proven to be a potent pharmacophore. nih.gov In some cases, the indoline scaffold has demonstrated greater potency than the corresponding indole and tetrahydroquinoline scaffolds in antiviral applications. nih.gov The conformational flexibility of the dihydroindole ring allows for optimal binding to various biological targets. This structural feature, combined with the ability to introduce a wide range of substituents, makes dihydroindole derivatives highly valuable in the design of new therapeutic agents. nih.govnih.gov
Rationale for Investigating this compound Derivatives
The investigation of derivatives of this compound is driven by the strategic combination of its structural components. The dihydroindole core provides a proven pharmacophore with desirable conformational properties. nih.gov The bromine atom at the 4-position is of particular interest for several reasons. Halogenation, especially bromination, is a known strategy to enhance the biological activity of many natural and synthetic compounds. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can significantly influence ligand-protein binding affinity. acs.org Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. nih.govacs.org
The amine group at the 7-position offers another site for modification, allowing for the attachment of various functional groups to modulate the compound's physicochemical properties and biological activity. This dual functionalization of the dihydroindole scaffold at specific positions allows for a high degree of control in the design of new molecules with tailored pharmacological profiles.
Overview of Current Research Trajectories for Halogenated and Aminated Dihydroindoles
Current research on halogenated and aminated dihydroindoles is multifaceted, spanning synthetic methodology development and the exploration of their therapeutic potential.
Synthetic Innovations: Researchers are actively developing more efficient and environmentally friendly methods for the synthesis and functionalization of halogenated indoles and their derivatives. nih.govacs.org This includes the use of novel catalytic systems to achieve site-selective halogenation and subsequent modifications. acs.org For instance, new methods for the synthesis of 4-halo-1H-indoles from readily available 2,3-dihalophenol derivatives have been developed, providing access to a wide range of functionalized indoles. nih.govrsc.org
Therapeutic Applications: The primary focus of research into halogenated and aminated dihydroindoles lies in their potential as therapeutic agents. These compounds are being investigated for a wide range of biological activities, including:
Anticancer Activity: Many indole derivatives, including halogenated ones, are being explored as anticancer agents due to their ability to target various pathways involved in cancer cell growth and survival. nih.govmdpi.com
Antiviral Activity: Dihydroindole derivatives have shown promise as inhibitors of viral replication, with some studies indicating their superiority over indole-based counterparts. nih.gov
Antibacterial Activity: Brominated indole derivatives have demonstrated significant antibacterial activity, even against resistant strains of bacteria. nih.gov
Neuroprotective and Antioxidant Properties: Dihydroindole derivatives are being synthesized and evaluated for their potential in treating neurodegenerative diseases and for their antioxidant capabilities. nih.govbenthamscience.com
The ongoing research in this area continues to uncover the vast potential of halogenated and aminated dihydroindoles as a source of new and effective medicines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4,10H2 |
InChI Key |
JOIUKXPSQXXDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Bromo 2,3 Dihydro 1h Indol 7 Amine and Its Analogs
Retrosynthetic Analysis and Identification of Key Intermediates
A retrosynthetic analysis of 4-bromo-2,3-dihydro-1H-indol-7-amine reveals several potential synthetic pathways. The core indoline (B122111) (2,3-dihydro-1H-indole) structure is a primary target. Disconnecting the bromine and amine substituents leads to key intermediates such as 7-amino-2,3-dihydro-1H-indole or 4-bromo-2,3-dihydro-1H-indole. Further disconnection of the indoline ring itself can lead back to simpler, more readily available starting materials like substituted anilines or nitroaromatics.
A common strategy involves the formation of the indoline ring followed by sequential functionalization. For instance, starting with a 2,3-disubstituted aniline (B41778), an intramolecular cyclization can form the indoline core. Subsequent bromination and amination would then yield the final product. Alternatively, an appropriately substituted benzene (B151609) derivative can be envisioned as a precursor, where the five-membered nitrogen-containing ring is constructed in a later step.
Key intermediates in the synthesis of this and related compounds include:
2,3-dihydro-1H-indole (Indoline)
7-Nitroindole
(4-Bromophenyl)(1H-indol-7-yl)methanone nih.gov
4-Bromo-7-chloro-2,3-dihydro-1H-indol-2-one uni.lu
Approaches to Dihydroindole Ring Synthesis
The construction of the 2,3-dihydroindole (indoline) skeleton is a fundamental step in the synthesis of the target molecule. Several methods have been developed for this purpose.
A straightforward approach to obtaining indolines is the direct reduction of the corresponding indole. nih.gov This transformation targets the C2-C3 double bond of the indole ring.
Catalytic Hydrogenation: A variety of metal catalysts can be employed for the hydrogenation of indoles. Platinum on carbon (Pt/C) in the presence of an acid like p-toluenesulfonic acid in water has been shown to be an effective system for the hydrogenation of unprotected indoles to indolines in high yields. nih.gov Other transition metal catalysts, including those based on rhodium, ruthenium, and iridium, have also been utilized, often for N-protected indoles. nih.gov Manganese-based catalysts, activated by a base, have been reported for the transfer hydrogenation of N-unprotected indoles using ammonia (B1221849) borane (B79455) as the hydrogen source. researchgate.net
Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH3CN) can effectively reduce indoles to indolines. nih.gov Other reducing systems include triethylsilane in the presence of trifluoroacetic acid. nih.gov These methods, however, can generate significant chemical waste. nih.gov
| Catalyst/Reagent | Conditions | Substrate | Product | Yield | Reference |
| Pt/C, p-TsOH | H2, Water, rt | Unprotected Indoles | Indolines | Excellent | nih.gov |
| Mn(I) complexes, t-BuONa | NH3BH3 | N-unprotected Indoles | Indolines | High | researchgate.net |
| NaBH3CN | - | Indoles | Indolines | Good | nih.gov |
| Triethylsilane, TFA | - | Indoles | Indolines | - | nih.gov |
An alternative and versatile strategy for constructing the indoline ring involves the intramolecular cyclization of a suitably functionalized acyclic precursor. organic-chemistry.org
Palladium-Catalyzed C-H Amination: Palladium catalysts can facilitate the intramolecular amination of C(sp2)-H bonds. For example, β-arylethylamines protected with a picolinamide (B142947) group can undergo intramolecular cyclization to form indolines under mild conditions with low catalyst loadings. organic-chemistry.org Similarly, 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives can be cyclized using a palladium catalyst and an oxidant like PhI(OAc)2. organic-chemistry.org
Heck Reaction: An intramolecular Heck reaction followed by reductive N-heteroannulation is a two-step palladium-catalyzed sequence for the synthesis of 3,4-fused tricyclic indole skeletons. encyclopedia.pub
Copper-Catalyzed Cyclization: Copper(II) salts, such as copper(II) acetate, can catalyze the cyclization of 2-ethynylaniline (B1227618) derivatives to form the corresponding indoles, which can then be reduced to indolines. nih.gov
Iodine-Mediated Cyclization: Molecular iodine can mediate the intramolecular C2 amidation of N-aryl substituted indoles to produce various indole-fused tetracyclic compounds. rsc.org Another iodine-mediated approach involves the intramolecular cyclization of enamines to yield 3H-indoles, which are precursors to indolines. acs.org
Dieckmann Cyclization: This intramolecular Claisen condensation can be used to form cyclic β-keto esters, which can be precursors to the indoline ring system. youtube.com
Regioselective Introduction of the Bromine Substituent at the 4-Position
Introducing a bromine atom specifically at the C4 position of the indoline ring requires careful control of the reaction conditions to achieve high regioselectivity.
Electrophilic Aromatic Bromination: This is a common method for preparing aryl bromides. nih.gov The regioselectivity of electrophilic bromination on the indole or indoline ring is influenced by the directing effects of the existing substituents. For indoles, electrophilic substitution typically occurs at the C3 position. To achieve substitution at C4, the C3 position may need to be blocked, or a directing group can be used to favor the C4 position.
Directed Ortho-Metalation: This strategy involves using a directing group to facilitate metalation at the ortho position, followed by quenching with an electrophilic bromine source. While not explicitly detailed for 4-bromoindoline (B1282225) in the provided context, this is a general and powerful method for regioselective functionalization.
Synthesis from Pre-brominated Precursors: An alternative to direct bromination of the indoline ring is to start with a precursor that already contains the bromine atom at the desired position. For example, the synthesis could begin with a 2,3-dihalophenol, which is then elaborated into the 4-bromoindole derivative. rsc.org The Batcho-Leimgruber indole synthesis is another method that can be used to prepare 4-bromoindole from a suitable starting material. researchgate.net
| Reagent | Substrate | Product | Notes | Reference |
| N-Bromosuccinimide (NBS) / Silica gel | Compound 7 | Compound 8a (exclusive isomer) | Facilitated synthesis of (+)-puupehenone and (+)-puupehedione. | nih.gov |
| Br2 in Acetic Acid | Methyl indole-3-carboxylate | Methyl 5,6-dibromoindole-3-carboxylate | Regioselective dibromination. | researchgate.net |
| Tetramethylammonium bromide, Methanesulfonic anhydride | 1H-pyrrolo[2,3-b]pridine 7-oxide | 4-bromo-1H-pyrrolo[2,3-b]pyridine | Synthesis of a 4-bromo-7-azaindole derivative. | chemicalbook.com |
Methodologies for Installing the Amine Functionality at the 7-Position
The introduction of an amine group at the C7 position of the indoline ring can be accomplished through several methods.
Reduction of a Nitro Group: A common and reliable method is the reduction of a 7-nitroindoline (B34716) derivative. The nitro group can be introduced via electrophilic nitration of the indoline or a suitable precursor. Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H2) or chemical reductants like tin(II) chloride (SnCl2) or iron in acetic acid.
Nucleophilic Aromatic Substitution: While less common on an unactivated benzene ring, if a suitable leaving group (e.g., a halogen) is present at the C7 position and the ring is sufficiently activated, nucleophilic aromatic substitution with an amine source could be a viable route.
From a Carboxylic Acid Derivative: A carboxylic acid or its derivative at the C7 position can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement.
A specific example involves the synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone, which serves as an intermediate. This compound is prepared from (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone through oxidation with manganese dioxide. nih.gov This suggests that functionalization at the 7-position can be carried out on the indoline ring before aromatization.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of a single enantiomer of this compound requires the use of asymmetric synthesis techniques.
Asymmetric Catalysis: A key approach is the enantioselective reduction of a prochiral indole precursor. Chiral Brønsted acids have been successfully used to catalyze the transfer hydrogenation of 3H-indoles with a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivities. organic-chemistry.orgacs.org This metal-free method offers an attractive alternative to transition-metal-catalyzed hydrogenations. acs.org
Chiral Resolution: A racemic mixture of this compound can be separated into its individual enantiomers through chiral resolution. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine.
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material from the chiral pool, a synthetic sequence can be designed to construct the target molecule while retaining the stereochemical integrity of the chiral center.
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Brønsted Acid (5j) | 2-Aryl-substituted 3H-indoles | Optically Active Indolines | up to 97% | organic-chemistry.org |
| Metallaphotoredox Catalysis | Serine derivative and aryl halide | Optically pure unnatural amino acids | >99% | princeton.edu |
Process Optimization for Synthetic Yield and Purity
The optimization of synthetic routes for indoline derivatives, including this compound, is crucial for enhancing reaction efficiency, product yield, and purity. Research in this area often focuses on the fine-tuning of reaction conditions such as temperature, solvent, catalyst, and reagent stoichiometry.
A notable example is the preparation of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, an analog of the target compound. In one optimized process, this compound was synthesized from 3,3-dibromo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. The reaction involved dissolving the starting material in tetrahydrofuran (B95107) with acetic acid and adding zinc powder. This reduction reaction, conducted at 40°C for two hours, resulted in a 68% yield of the desired product after filtration, concentration, and slurrying in ethyl acetate. google.com Further optimization explored the use of different equivalents of acetic acid and zinc powder. For instance, using 3.2 equivalents of acetic acid and 4 equivalents of zinc powder also yielded the target compound. google.com
Another relevant optimization is seen in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. The bromination of 2,6-dichlorobenzonitrile (B3417380) was optimized by exploring various brominating agents and conditions. researchgate.net The optimal conditions were identified as using N-bromosuccinimide (NBS) (1.07 equivalents) in 96% sulfuric acid (10 equivalents) at 25°C for 18 hours. This process, when scaled up to 25-300 gram reactions, consistently provided the desired product in 75-80% isolated yield with a purity of 95-96%. chemrxiv.org The reaction mixture was quenched in ice-cold water, and the resulting precipitate was collected and washed with ethyl acetate. chemrxiv.org
The following table summarizes the optimized conditions for the synthesis of a related indazolamine, highlighting the impact of different reagents on yield and purity.
Table 1: Optimization of Bromination for a 3-Aminoindazole Analog researchgate.netchemrxiv.org
| Entry | Brominating Agent (Equivalents) | Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NBS (1.07) | 96% H₂SO₄ (10 eq) | 25 | 18 | 75-80 | 95-96 |
| 2 | KBrO₃ | H₂SO₄ | Not specified | Not specified | ~60 | Lower Purity |
Note: This data is for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a structurally related compound, to illustrate process optimization principles.
Chemical Transformations and Derivatization of the 4 Bromo 2,3 Dihydro 1h Indol 7 Amine Scaffold
Reactivity at the Bromine Center
The bromine atom at the 4-position of the dihydroindole ring is a key handle for introducing molecular diversity through various chemical reactions.
Nucleophilic Displacement Reactions
While direct nucleophilic aromatic substitution on aryl halides can be challenging, the electronic nature of the 4-bromo-2,3-dihydro-1H-indol-7-amine scaffold can be modulated to facilitate such reactions. Under specific conditions, strong nucleophiles can displace the bromide ion. For instance, in related systems, the use of strong bases like sodium hydride or potassium tert-butoxide can deprotonate the indole (B1671886) nitrogen, increasing the electron density of the ring system and potentially activating the C-Br bond towards nucleophilic attack. However, metal-catalyzed reactions are generally more efficient and widely used for this transformation.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.gov This method allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkyl groups at the 4-position. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. nih.govacs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.govacs.org For example, the Suzuki-Miyaura coupling of a related 7-bromo-1H-indazole derivative with various aryl boronic acids proceeded in moderate to excellent yields, demonstrating the versatility of this reaction. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position. wikipedia.orgresearchgate.net This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The catalytic system typically consists of a palladium precursor and a phosphine (B1218219) ligand, with common choices including XPhos, tBuXPhos, and DavePhos, in the presence of a strong base like sodium tert-butoxide. libretexts.orgbeilstein-journals.org The development of various generations of catalyst systems has expanded the applicability of this reaction to a vast array of amines and aryl halides. wikipedia.org
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Aryl-2,3-dihydro-1H-indol-7-amine |
| Buchwald-Hartwig | This compound, Piperidine | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-(Piperidin-1-yl)-2,3-dihydro-1H-indol-7-amine |
| Sonogashira | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Alkynyl)-2,3-dihydro-1H-indol-7-amine mdpi.com |
Modifications at the Dihydroindole Nitrogen (N1)
The secondary amine within the dihydroindole ring (N1) provides another site for chemical modification, which can significantly impact the molecule's properties.
N-Alkylation and N-Acylation for Structure-Activity Modulation
N-Alkylation: The N1 position can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. This modification is often employed to modulate the lipophilicity and steric bulk of the molecule, which can influence its biological activity and pharmacokinetic properties. A common method for N-methylation involves the use of dimethyl carbonate with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
N-Acylation: The N1 position can be acylated using acyl chlorides, anhydrides, or thioesters to introduce an amide functionality. nih.gov This transformation can alter the electronic properties of the indole ring and introduce new hydrogen bonding capabilities. Chemoselective N-acylation of indoles can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov
Heterocyclic Ring Annulation at N1
The N1 nitrogen can also serve as a nucleophile in reactions that lead to the formation of new heterocyclic rings fused to the dihydroindole core. For instance, reaction with bifunctional electrophiles can lead to the construction of new ring systems. An example of this is the N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] annulation of 2-amino-1H-indoles with 2-bromoenals to form chiral 2-aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones. rsc.org
Derivatization of the 7-Amino Group
The primary amino group at the 7-position is a versatile functional group that can undergo a wide range of chemical transformations.
The 7-amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. These modifications can significantly alter the electronic and steric properties of this region of the molecule. For example, the amino group can be reacted with sulfonyl chlorides to introduce various sulfonyl moieties.
Furthermore, the 7-amino group can be a precursor for the synthesis of other functional groups. For instance, diazotization of the amino group followed by Sandmeyer-type reactions can introduce a variety of substituents, including halogens, cyano, and hydroxyl groups. The amino group can also be used as a handle for the attachment of fluorescent tags or other reporter groups for biological studies. nih.gov
Table 2: Derivatization of the 7-Amino Group
| Reaction Type | Reagent | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine |
| Diazotization/Sandmeyer | NaNO₂, HCl, CuBr | Bromo |
Amidation and Sulfonamidation Reactions
The primary amino group at the 7-position of the this compound scaffold readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
In analogous syntheses, various substituted indolines have been successfully acylated. For example, the amino derivative of a Boc-protected indoline (B122111) has been coupled with 2,3,4,5,6-pentafluorobenzoyl chloride to yield the corresponding amide. nih.gov Another example involves the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives through the reaction of 4-bromo-3-methyl aniline (B41778) with pyrazine (B50134) carboxylic acid, followed by further modifications. mdpi.com
Table 1: Examples of Amidation and Sulfonamidation Reactions on Analogous Indoline Scaffolds
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Boc-protected aminoindoline | 2,3,4,5,6-Pentafluorobenzoyl chloride | N-(indolinyl)-2,3,4,5,6-pentafluorobenzamide derivative | 65 | nih.gov |
| 4-Bromo-3-methyl aniline | Pyrazine carboxylic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Not Specified | mdpi.com |
| 5-Nitroindoline (B147364) | Cyclohexanesulfonyl chloride | N-(1-(cyclohexanesulfonyl)-5-nitroindolin-yl) derivative | Not Specified | nih.gov |
Schiff Base Formation and Imine Chemistry
The reaction of the primary amino group of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. This condensation reaction typically involves the removal of water to drive the equilibrium towards the product. pharmacy180.commasterorganicchemistry.com Acid catalysis can be employed to facilitate the reaction, particularly with less reactive carbonyl compounds. pharmacy180.com
Table 2: General Conditions for Schiff Base Formation
| Reactants | Catalyst/Conditions | Product | Reference |
| Primary Amine + Aldehyde/Ketone | Removal of water (azeotropic distillation, dehydrating agents) | Imine (Schiff Base) | pharmacy180.commasterorganicchemistry.com |
| Aromatic Aldehyde + Alkyl Bromide + Aqueous Ammonia (B1221849) | Mild conditions | Imine | organic-chemistry.org |
| Nitroarenes + Benzaldehydes | Iron powder, dilute acid | Diarylimine | organic-chemistry.org |
Urea (B33335) and Thiourea (B124793) Analog Formation
The primary amine of this compound can react with isocyanates and isothiocyanates to furnish urea and thiourea derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. Urea and thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.gov
In a related synthesis, a urea derivative of 5-nitroindoline was prepared using triphosgene (B27547) and 2,2-dimethylpropan-1-amine. nih.gov Another general method for the synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. bioorganic-chemistry.com Thiourea derivatives can be synthesized through various routes, including the reaction of amines with isothiocyanates generated in situ from the condensation of acid chlorides and ammonium (B1175870) thiocyanate. mdpi.com
Table 3: Synthesis of Urea and Thiourea Derivatives from Analogous Amines
| Starting Amine | Reagent | Product Type | Yield (%) | Reference |
| 5-Nitroindoline | Triphosgene, 2,2-dimethylpropan-1-amine | Urea derivative | 66 | nih.gov |
| Cyclohexanemethylamine | 4-Nitrophenyl-N-benzylcarbamate, then H₂/Pd | Monosubstituted urea | 92 (overall) | bioorganic-chemistry.com |
| Various amines | Isothiocyanates | Thiourea derivatives | Not Specified | mdpi.com |
Diazotization and Azo Coupling Reactions
The 7-amino group of the title compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgbyjus.com The resulting diazonium salt is a versatile intermediate that can participate in various subsequent reactions. One of the most common applications of diazonium salts is in azo coupling reactions, where they react with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo dyes. nih.gov
The stability of the diazonium salt is crucial for successful coupling, and for aromatic amines, these intermediates are generally stable enough at 0-10 °C to be used in synthesis. libretexts.org The general mechanism involves the formation of a nitrosonium ion, which then reacts with the primary amine to form the diazonium species after a series of proton transfer and dehydration steps. byjus.com
Table 4: General Scheme for Diazotization and Azo Coupling
| Reaction Step | Reagents | Intermediate/Product | Reference |
| Diazotization | Primary aromatic amine, NaNO₂, strong acid (e.g., HCl) | Aryl diazonium salt | organic-chemistry.orgbyjus.com |
| Azo Coupling | Aryl diazonium salt, activated aromatic compound (e.g., phenol, aniline) | Azo compound | nih.gov |
Functionalization of the Dihydroindole Ring (C2, C3)
The dihydroindole ring, specifically the C2 and C3 positions, can also be a site for chemical modification, although these transformations can be more challenging than those on the exocyclic amino group.
Oxidation Reactions to Oxo-Derivatives
The oxidation of indoles and their derivatives can lead to a variety of products, including oxindoles. nih.gov The oxidation of the dihydroindole ring of this compound, specifically at the C2 or C3 position to form an oxo-derivative (a lactam), is a plausible transformation. The oxidation of indoles to 2-oxindoles is a fundamental transformation that can be achieved using various oxidizing agents. nih.gov While direct oxidation of the target molecule is not detailed in the provided search results, the oxidation of the indole nucleus is a well-established field of study. nih.gov
For instance, the oxidation of 4-bromo-1H-indole-2,3-dione (a related but different compound) is known. researchgate.net The development of green oxidation methods using halide catalysis with oxone as the terminal oxidant has been reported for various indole oxidations. nih.gov
Reduction Reactions to Saturated Forms
The reduction of the dihydroindole ring to a fully saturated octahydroindole is a potential transformation, though often, the focus is on the selective reduction of indoles to indolines. The catalytic hydrogenation of indoles to indolines can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the amine product. nih.gov However, methods using Pt/C with an acid activator in water have been developed for the efficient hydrogenation of a variety of substituted indoles to their corresponding indolines. nih.gov Further reduction of the indoline ring would require more forcing conditions.
Synthesis of Hybrid Molecules Incorporating the this compound Core
The synthesis of hybrid molecules from the this compound core can be strategically approached by leveraging the reactivity of its two key functional groups: the 7-amino group and the 4-bromo substituent. While direct examples of the synthesis of hybrid molecules starting from this specific scaffold are not extensively detailed in the reviewed literature, the chemical nature of these groups allows for the application of well-established synthetic protocols commonly used in the construction of complex molecular architectures.
The primary amine offers a nucleophilic site suitable for reactions such as acylation, sulfonylation, and reductive amination. Concurrently, the aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.org These methods are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. wikipedia.org
Derivatization via the 7-Amino Group
The primary amino group can be readily acylated to form amide bonds or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are typically straightforward and high-yielding. For instance, the coupling of an amine with a carboxylic acid, often activated by a coupling agent, is a cornerstone of medicinal chemistry for linking different molecular fragments. Similarly, the reaction with various sulfonyl chlorides can introduce a wide range of substituents, thereby modifying the steric and electronic properties of the resulting hybrid molecule.
Derivatization via the 4-Bromo Group
The bromo substituent at the C4 position is a key feature for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming new C-C bonds. This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the indoline scaffold. The choice of catalyst, ligand, and base is critical for achieving high yields and can be optimized for specific substrates. nih.gov
Alternatively, the Buchwald-Hartwig amination offers a direct route to form a C-N bond at the 4-position. wikipedia.orglibretexts.org This reaction is instrumental in coupling the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates, thereby generating hybrid structures with a different linkage compared to the Suzuki coupling. beilstein-journals.org The selection of the appropriate phosphine ligand is often crucial for the success of these transformations. beilstein-journals.orgbeilstein-journals.org
The following tables outline potential synthetic strategies for creating hybrid molecules based on the reactivity of the this compound scaffold, with analogous examples from the literature on related heterocyclic systems.
Table 1: Potential Amide and Sulfonamide Bond Formation Reactions
| Starting Material | Reagent | Potential Product | Reaction Type |
| This compound | Carboxylic Acid / Coupling Agent | N-(4-Bromo-2,3-dihydro-1H-indol-7-yl)amide derivative | Amide Bond Formation |
| This compound | Sulfonyl Chloride / Base | N-(4-Bromo-2,3-dihydro-1H-indol-7-yl)sulfonamide derivative | Sulfonamide Bond Formation |
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand System (Analogous Examples) | Potential Product | Reaction Type |
| This compound | Arylboronic acid | Pd(OAc)₂ / Xantphos beilstein-journals.org | 4-Aryl-2,3-dihydro-1H-indol-7-amine derivative | Suzuki-Miyaura Coupling |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos beilstein-journals.org | N-Aryl/alkyl-4-(amino)-2,3-dihydro-1H-indol-7-amine derivative | Buchwald-Hartwig Amination |
| This compound | Amide | Pd(OAc)₂ / Xantphos beilstein-journals.org | N-(4-(Amido)-2,3-dihydro-1H-indol-7-yl) derivative | Buchwald-Hartwig Amination |
These synthetic pathways illustrate the versatility of the this compound scaffold in generating a library of hybrid molecules. The sequential or concurrent functionalization of the amino and bromo groups allows for the construction of complex and diverse chemical entities for further investigation in drug discovery programs.
Pre Clinical Biological Activity and Molecular Interactions of 4 Bromo 2,3 Dihydro 1h Indol 7 Amine and Its Analogs
Evaluation of Antimicrobial Potential
Derivatives of the indole (B1671886) core structure have demonstrated notable antimicrobial properties, with bromine substitution often enhancing lipophilicity, which may facilitate better penetration of microbial membranes.
The antibacterial potential of bromo-indole analogs has been particularly evident against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, and its fluorinated analogue have been tested for their antibacterial efficacy against both MRSA and Methicillin-sensitive Staphylococcus aureus (MSSA) strains. nih.govmdpi.com
Both the natural bromo-indole compound and its fluorinated version showed antimicrobial activity. mdpi.com The parent compound, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, was found to be more potent than its fluorinated counterpart against the tested strains. mdpi.com For instance, against an MRSA strain, the bromo-indole alkaloid exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, whereas the fluorinated analog had a MIC of 32 µg/mL. mdpi.com A similar trend was observed against an MSSA strain, with MICs of 2 µg/mL and 16 µg/mL, respectively. mdpi.com
Furthermore, the fluorinated analog demonstrated a synergistic effect when combined with oxacillin (B1211168) against the MRSA strain, reducing the MIC of the antibiotic by 256-fold. nih.govmdpi.comresearchgate.net This suggests a potential role for such compounds as antibiotic adjuvants to restore the efficacy of conventional antibiotics against resistant bacteria. nih.govmdpi.com
Table 1: Antibacterial Efficacy of a Bromo-Indole Analog
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | S. aureus (MRSA) | 2 mdpi.com |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | S. aureus (MSSA) | 2 mdpi.com |
| Fluorinated analogue | S. aureus (MRSA) | 32 mdpi.com |
| Fluorinated analogue | S. aureus (MSSA) | 16 mdpi.com |
Indole derivatives have also been investigated for their antifungal properties. Synthesized 1H-indole-4,7-diones have shown promising in vitro antifungal activity against a range of fungi. nih.gov These compounds were particularly effective against Candida krusei, Cryptococcus neoformans, and Aspergillus niger, suggesting that the 1H-indole-4,7-dione scaffold could be a potent basis for developing new antifungal agents. nih.gov In other studies, new series of 1,2,4-triazole-indole hybrid molecules have been developed, with one derivative showing significant activity against Candida glabrata, Candida krusei, and Candida albicans, with MIC values of 0.25, 0.125, and 0.5 µg/mL, respectively. nih.gov
The mechanisms underlying the antimicrobial action of bromo-indole analogs are multifaceted. For bisindole alkaloids, two potential mechanisms have been proposed. One hypothesis is that the positive charge on the nitrogen atom at physiological pH allows them to act as cationic surfactants, which can destabilize and disrupt the integrity of the bacterial cytoplasmic membrane. mdpi.com An alternative or additional mechanism could involve the inhibition of key bacterial enzymes, such as pyruvate (B1213749) kinase, as has been reported for similar bisindole compounds. mdpi.com For certain 1,2,4-triazole-indole hybrids, the mechanism of action is believed to involve the inhibition of cytochrome P450 14α-sterol demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov
Assessment of Anticancer Properties
The indole scaffold is a recognized pharmacophore in the design of anticancer agents, with numerous derivatives showing potent activity against various cancer types. nih.gov Bromo-indole derivatives are among those being actively investigated for their potential in oncology.
A variety of bromo-indole analogs have demonstrated significant cytotoxic effects against human cancer cell lines in preclinical studies. Derivatives of 4,7-Dibromo-1H-indole-2,3-dione have shown potent cytotoxicity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines, with low IC50 values. Notably, these compounds exhibited lower toxicity towards normal human cell lines, suggesting a degree of selectivity for cancer cells.
Spirooxindoles, a class of compounds containing an indole core, also exhibit anticancer properties. One spirooxindole derivative, compound 6a, was found to be an efficient anti-proliferative agent against both HepG2 and prostate cancer (PC-3) cells, with IC50 values of 6.9 and 11.8 µM, respectively. researchgate.net Other spirooxindole analogs (5l and 5o) showed notable cytotoxicity against MCF-7 cells (IC50 = 3.4 and 4.12 µM) and MDA-MB-231 cells (IC50 = 8.45 and 4.32 µM). researchgate.net
Furthermore, nortopsentin analogs, which are bis-indolyl compounds, have been evaluated for their antiproliferative activity. researchgate.net Compounds 1k and 4c from this class were active against a majority of human cell lines tested, with GI50 values in the micromolar to submicromolar range. researchgate.net Specifically, against HCT-116 colorectal carcinoma cells, these two compounds showed comparable antiproliferative effects with GI50 values of 2.91 and 2.35 µM. researchgate.net
Analogs of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide have also been synthesized and tested against breast cancer cell lines. nih.gov Certain compounds in this series, particularly those with a benzyl (B1604629) group at the N-2 position, displayed more potent activity against MDA-MB-468 triple-negative breast cancer (TNBC) cells than the standard drug gefitinib. nih.gov
Table 2: In Vitro Cytotoxicity of Bromo-Indole Analogs
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Nortopsentin analog (1k) | HCT-116 (Colorectal) | 2.91 | researchgate.net |
| Nortopsentin analog (4c) | HCT-116 (Colorectal) | 2.35 | researchgate.net |
| Spirooxindole (6a) | HepG2 (Liver) | 6.9 | researchgate.net |
| Spirooxindole (6a) | PC-3 (Prostate) | 11.8 | researchgate.net |
| Spirooxindole (5l) | MCF-7 (Breast) | 3.4 | researchgate.net |
| Spirooxindole (5o) | MCF-7 (Breast) | 4.12 | researchgate.net |
| Spirooxindole (5l) | MDA-MB-231 (Breast) | 8.45 | researchgate.net |
| Spirooxindole (5o) | MDA-MB-231 (Breast) | 4.32 | researchgate.net |
In addition to direct cytotoxicity, bromo-indole analogs can exert their anticancer effects by modulating fundamental cellular processes like apoptosis and cell cycle progression.
Studies have shown that derivatives of 4,7-Dibromo-1H-indole-2,3-dione can induce apoptosis in cancer cells through pathways involving caspase activation. Similarly, a spirooxindole derivative demonstrated a pro-apoptotic effect in HepG2 cells, evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated expression levels of caspase-3. researchgate.net Another indole compound, indole-3-carbinol, activates apoptosis-related signals and enhances the expression of pro-apoptotic proteins while blocking anti-apoptotic ones. nih.gov
The cell cycle is another key target. Nortopsentin analogs have been found to induce cell cycle arrest at the G1 phase in colorectal carcinoma cells. researchgate.net This arrest was associated with the downregulation of cyclin-dependent kinases CDK2, CDK4, and CDK6, which are crucial for the G1 to S phase transition. researchgate.net In contrast, the indole alkaloid Chaetoglobosin G was shown to induce cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov
Receptor Agonist Activities (e.g., Retinoic Acid Receptor α)
Furthermore, the broader family of nuclear receptors, which includes the retinoic acid receptor-related orphan receptor γt (RORγt), has been targeted with derivatives of related heterocyclic structures. nih.gov RORγt is a key target for inflammatory and autoimmune diseases. nih.gov The exploration of these related scaffolds suggests that the indoline (B122111) core of 4-bromo-2,3-dihydro-1H-indol-7-amine could serve as a basis for designing ligands for various nuclear receptors.
Table 1: Receptor Agonist Activity of an Indene (B144670) Analog
| Compound | Receptor Target | Activity | Cell Line | Finding |
| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | RARα | Agonist/Antiproliferative | NB4 | Induced differentiation in 68.88% of cells at 5 µM. nih.gov |
Investigation of Antiviral Activity
The indole nucleus is a key component in numerous antiviral agents, and its derivatives have been investigated for activity against a range of viral pathogens. nih.govfrontiersin.orgresearchgate.netnih.gov While specific antiviral studies on this compound were not identified, the antiviral potential of bromo-substituted indole derivatives has been demonstrated.
Research has shown that indole derivatives can be effective against various viruses. For example, a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.ru Other indole derivatives have shown activity against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). frontiersin.orgnih.gov For instance, a phenyl- and benzyl-substituted tetrahydroindole displayed potent anti-HCV properties with EC50 values of 7.9 μM for genotype 1b and 2.6 μM for genotype 2a. nih.gov
The mechanisms by which indole derivatives inhibit viral replication are varied. Some compounds are designed to prevent viral entry into host cells, while others target viral enzymes essential for replication, such as RNA-dependent RNA polymerase (NS5B) in the case of HCV. frontiersin.orgactanaturae.ru The antiviral action of the aforementioned 6-bromo-indole derivative against SARS-CoV-2 was associated with the suppression of syncytium formation induced by the spike protein by 89%, suggesting an interference with viral entry or cell-to-cell spread. actanaturae.ru Furthermore, this compound was found to have interferon-inducing activity, which points to stimulation of the innate immune response as part of its antiviral effect. actanaturae.ru
Table 2: Antiviral Activity of Bromo-Indole Analogs
| Compound | Virus | Activity | Mechanism of Action |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Complete inhibition of viral replication at 52.0 μM; IC50 = 1.06 µg/mL. actanaturae.ru | Suppression of syncytium formation, interferon induction. actanaturae.ru |
| Phenyl- and benzyl-substituted tetrahydroindole | HCV (gt 1b, 2a) | EC50 = 7.9 μM (gt 1b), 2.6 μM (gt 2a). nih.gov | Not specified. |
Anti-inflammatory Effects and Immunomodulation Studies
Indole derivatives are well-recognized for their anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net The anti-inflammatory potential of brominated indoles, in particular, has been a subject of investigation.
Simple brominated indoles have been identified as promising anti-inflammatory drug leads. nih.gov Studies on brominated indoles from the marine mollusc Dicathais orbita and their synthetic analogs have demonstrated significant inhibitory effects on key inflammatory mediators. For example, 6-bromoindole (B116670) and 6-bromoisatin (B21408) were found to reduce the translocation of NF-κB in LPS-stimulated macrophages by 60.7% and 63.7%, respectively. nih.gov Furthermore, an indole-based chalcone (B49325) derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, was shown to reverse the increased levels of reactive oxygen species (ROS), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) in LPS-activated macrophages. nih.gov
In a different approach, indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org One such derivative, compound 73 from the study, exhibited potent inhibition of both enzymes with IC50 values of 0.41 ± 0.01 and 0.43 ± 0.10 μM for 5-LOX and sEH, respectively. acs.org
Table 3: Anti-inflammatory Activity of Bromo-Indole and Indoline Analogs
| Compound | Target/Assay | Activity | Cell Line |
| 6-bromoindole | NF-κB translocation | 60.7% reduction at 40 µg/mL. nih.gov | RAW264.7 |
| 6-bromoisatin | NF-κB translocation | 63.7% reduction at 40 µg/mL. nih.gov | RAW264.7 |
| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | LPS-induced inflammation | Reversal of increased ROS, PGE2, and NO levels. nih.gov | RAW264.7 |
| Indoline derivative 73 | 5-LOX and sEH inhibition | IC50 = 0.41 ± 0.01 µM (5-LOX), 0.43 ± 0.10 µM (sEH). acs.org | Not specified |
Antioxidant Capacity and Free Radical Scavenging Mechanisms
Indolic compounds are known for their antioxidant properties and ability to scavenge free radicals. nih.govnih.gov This activity is often attributed to the indole ring's ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov
The antioxidant potential of a bromo-indole derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was quantified using the DPPH free radical scavenging assay. nih.gov This compound exhibited an IC50 value of 113.964 ± 0.076 µg/ml, indicating its capacity to scavenge free radicals. nih.gov The mechanism of free radical scavenging by indolic compounds can occur through either a single electron transfer (SET) or a hydrogen atom transfer (HAT) process. nih.gov The presence of the N-H group in the indole ring allows for the transfer of a hydrogen atom to a free radical, leading to the formation of a resonance-stabilized indolyl radical. nih.gov
Table 4: Antioxidant Activity of a Bromo-Indole Analog
| Compound | Assay | Activity |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | DPPH Scavenging | IC50 = 113.964 ± 0.076 µg/ml. nih.gov |
Neurobiological Activity and Receptor Binding (e.g., Melatonin (B1676174) Receptors)
The indole structure is central to the neurohormone melatonin and many of its analogs, which bind to melatonin receptors (MT1 and MT2) to regulate circadian rhythms and other physiological processes. nih.govresearchgate.netmdpi.com The binding of these ligands to melatonin receptors is influenced by substitutions on the indole ring. nih.gov
Research on melatonin analogs has shown that substitutions at the C2 position of the indole ring can significantly enhance binding affinity for melatonin receptors. nih.gov Notably, the introduction of a bromine atom at this position, as in 2-bromomelatonin, can increase affinity by up to 10 times compared to melatonin itself. nih.gov This suggests that the presence of a bromine atom on the indole scaffold, such as in this compound, could be a favorable feature for interaction with melatonin receptors. The common pharmacophore for many melatonin receptor agonists includes an amide group attached to an aromatic ring, often with a methoxy (B1213986) or a similar group like bromine. nih.gov The nitrogen of the indole ring and the oxygen of a 5-methoxy group in melatonin are known to form hydrogen bonds with key amino acid residues in the MT1 receptor binding site. researchgate.net
Enzyme Modulation Studies (e.g., Cytochrome P450, Glycosidases)
Research into the enzyme modulation activities of brominated indole analogs has identified them as potential inhibitors of specific bacterial enzymes. Notably, derivatives of 6-bromoindole have been investigated for their ability to inhibit bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov This enzyme is a key producer of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The inhibition of bCSE can enhance the sensitivity of these bacteria to conventional antibiotics, representing a promising strategy to combat antibiotic resistance. nih.gov
Among the synthesized and studied analogs, three lead compounds, NL1, NL2, and NL3, which are all derivatives based on a 6-bromoindole core, have demonstrated high activity and selectivity as bCSE inhibitors with low toxicity. nih.gov The development of efficient synthetic methods for these inhibitors, using 6-bromoindole as a primary building block, is a significant step toward further biological screening and potential therapeutic application. nih.gov The core strategy involves either attaching a peptide-like chain to the indole nitrogen atom or substituting the bromine atom via a Pd-catalyzed cross-coupling reaction. nih.gov
While specific studies on the interaction of this compound with Cytochrome P450 or glycosidases are not prominent in the reviewed literature, the activity of its analogs on other enzyme systems like bCSE suggests that this chemical scaffold is a promising starting point for the development of novel enzyme modulators.
Characterization of Molecular Targets and Ligand-Receptor Interactions
A significant molecular target for brominated indole analogs has been identified as the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-dependent transcription factor that mediates the biological and toxicological effects of a wide array of chemicals. nih.gov Studies have demonstrated that several naturally-occurring, marine-derived brominated indoles can directly bind to and activate the AhR, functioning as AhR agonists. nih.gov
The activation of the AhR signaling pathway by these compounds has been confirmed through luciferase gene induction assays in various cell lines. nih.gov Furthermore, sucrose (B13894) density gradient analysis has been employed to confirm direct ligand binding. For instance, some brominated indoles have shown the ability to competitively inhibit the binding of the potent AhR agonist [3H]TCDD. nih.gov
The following table summarizes the AhR activation potential of several brominated indole analogs in recombinant mouse hepatoma (H1L1.1c2) cells, expressed as a percentage of the maximal induction caused by 1 nM TCDD. nih.gov
| Compound | % TCDD-Maximal Induction (10 µM) |
| 2,4,6-tribromo-3-(methylthio)indole | ~60% |
| 2,3,4,6-tetrabromoindole | ~45% |
| 6-bromo-2,3-bis(methylthio)indole | ~20% |
| 2,4,5,6-tetrabromo-3-(methylthio)indole | ~90% |
| 4,5,6-tribromo-2-(methylthio)indole | ~20% |
| 4,5,6-tribromo-2,3-bis(methylthio)indole | ~40% |
| 4,6-dibromo-2-(methylsulfinyl)-3-(methylthio)indole | ~55% |
| 3-acetyl-4,6-dibromo-2,3-dihydro-1H-indole-3-carboxylic acid | ~10% |
This data indicates that the degree of bromination and the nature of other substituents on the indole ring play a crucial role in determining the potency of AhR activation. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The development of this compound and its analogs often relies on its utility as a versatile chemical building block. chemimpex.comfrontierspecialtychemicals.com The unique structural features of the brominated indoline scaffold facilitate its use as an intermediate in the synthesis of more complex bioactive molecules. chemimpex.com
From the studies on brominated indoles as AhR agonists, some preliminary SAR observations can be made. The position and number of bromine atoms, as well as the presence of other functional groups, significantly influence the interaction with the AhR. For example, 2,4,5,6-tetrabromo-3-(methylthio)indole showed the highest efficacy in activating the AhR-dependent luciferase reporter gene, suggesting that a high degree of bromination combined with a methylthio group at position 3 enhances activity. nih.gov Conversely, the presence of a carboxylic acid group, as seen in 3-acetyl-4,6-dibromo-2,3-dihydro-1H-indole-3-carboxylic acid, resulted in weaker AhR activation. nih.gov
In the context of bCSE inhibition, the core 6-bromoindole structure is central to the activity of the NL series of inhibitors. nih.gov The modifications at the nitrogen atom of the indole ring, with different peptide-like and heterocyclic moieties, are key to their inhibitory potency and selectivity. nih.gov
The planar nature of the indole ring system is also a critical feature. In the solid state, related compounds like 4-bromo-1H-indole-2,3-dione form dimers through hydrogen bonding and exhibit π–π stacking interactions, which can be relevant for receptor binding. researchgate.net The structural properties of various substituted brominated indoles, such as 4-bromo-7-chloro-1H-indole, are also of interest in developing new compounds with specific electronic and steric properties. sigmaaldrich.com
Further detailed SAR and SPR studies are necessary to fully elucidate the relationship between the chemical structure of this compound and its analogs and their biological activities.
Computational Chemistry and in Silico Investigations of 4 Bromo 2,3 Dihydro 1h Indol 7 Amine
Molecular Docking Simulations for Target Identification and Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and predicting the binding affinity and mode.
For 4-bromo-2,3-dihydro-1H-indol-7-amine, molecular docking simulations would be employed to screen a library of known biological targets, such as enzymes and receptors, to identify those with which it is most likely to interact. The predicted binding poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. The bromine atom at the 4-position can participate in halogen bonding, a specific non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. The amine group at the 7-position can act as a hydrogen bond donor and acceptor, further influencing its binding capabilities.
A hypothetical docking study against a kinase, a common target for indoline-based inhibitors, might yield results as shown in the interactive table below. The binding energy values indicate the strength of the interaction, with more negative values suggesting a more stable complex.
| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| Kinase A | -8.5 | MET123, LEU78 | Hydrogen Bond, Hydrophobic |
| Kinase B | -7.2 | ASP189, PHE201 | Ionic Bond, Pi-Stacking |
| Protease C | -6.9 | GLY145, ALA146 | Hydrogen Bond |
| GPCR D | -9.1 | TYR300, SER105 | Halogen Bond, Hydrogen Bond |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties.
For this compound, these calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.
The following table presents hypothetical results from a DFT calculation on this compound.
| Property | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is typically followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound in a biological environment, such as in solution or bound to a protein.
For this compound, conformational analysis would reveal the preferred spatial arrangement of the bromine and amine substituents relative to the indoline (B122111) ring. MD simulations would then show how this conformation fluctuates in a physiological environment, which is crucial for understanding how it might adapt its shape to fit into a binding site. These simulations can also provide information on the stability of the ligand-protein complex over time.
Ligand Efficiency and Scaffold Hopping Strategies in Drug Discovery
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, relative to its size (or number of heavy atoms). It is a useful parameter for optimizing lead compounds. Scaffold hopping is a strategy used to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity.
For this compound, its ligand efficiency would be calculated once its binding affinity for a specific target is determined. This would help in assessing its potential as a starting point for a drug discovery program. Scaffold hopping strategies could be employed to find alternative core structures that mimic the key binding interactions of the this compound scaffold, potentially leading to compounds with improved properties.
Predictive Modeling of Biological Activity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are built using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds.
For this compound, a QSAR model could be developed using a series of related indoline derivatives with known activities against a particular target. The model would incorporate various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the biological activity of this compound. This approach can guide the synthesis of more potent and selective analogs.
Applications in Medicinal Chemistry and Drug Discovery Pre Clinical Focus
Role as a Privileged Scaffold in Rational Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.org The 4-bromo-2,3-dihydro-1H-indol-7-amine structure fits this description due to several key features. The indoline (B122111) core itself is a bio-isostere for several endogenous ligands and is found in numerous natural products and synthetic drugs. Its three-dimensional, non-planar structure allows it to present substituents in specific spatial orientations, which can facilitate interactions with the complex surfaces of protein binding pockets.
The bromine atom at the 4-position and the amine group at the 7-position are particularly significant. The bromine can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding, and it also serves as a synthetic handle for cross-coupling reactions to introduce a wide range of substituents. The primary amine at the 7-position provides a site for amidation, sulfonylation, and other modifications to build out from the core scaffold, enabling the exploration of structure-activity relationships (SAR). This inherent functionality makes it a valuable building block for creating diverse chemical libraries aimed at various therapeutic targets. chemimpex.com
Lead Compound Identification and Optimization Strategies
In drug discovery, a lead compound is a chemical starting point that has some desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic parameters. This compound is an ideal starting scaffold for the identification and optimization of such lead compounds. chemimpex.com
Optimization strategies often involve a systematic modification of the lead structure to improve its drug-like properties. For this scaffold, two primary sites for modification are the bromine and amine functionalities.
Modification at the 4-position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions. This allows for the exploration of how different substituents in this region of the molecule affect target binding and activity.
Modification at the 7-amino group: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a diverse set of functional groups. This is crucial for probing interactions with specific amino acid residues in a target's binding site and for modulating physicochemical properties like solubility and lipophilicity.
An example of such an optimization campaign can be seen in the development of inhibitors for various protein kinases, where the indoline scaffold serves as a core to which different specificity-determining groups are attached.
Strategies for Enhancing Receptor Binding Affinity and Selectivity
Enhancing the binding affinity and selectivity of a lead compound is a critical goal in medicinal chemistry. For derivatives of this compound, several strategies can be employed.
Bromine itself can contribute to enhanced binding affinity. researchgate.net The introduction of a bromine atom into a molecule can increase its lipophilicity, which may enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in a receptor. researchgate.net Furthermore, the bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Selectivity, the ability of a drug to bind to its intended target over other related targets, can be engineered by exploiting subtle differences in the binding sites of different receptors. By systematically varying the substituents attached to the 4- and 7-positions of the indoline core, it is possible to design molecules that fit optimally into the binding site of the desired target while sterically clashing with the binding sites of off-target proteins. For instance, in the development of dopamine (B1211576) receptor ligands, achieving subtype selectivity is a major challenge. A strategy could involve designing derivatives where a substituent attached to the 7-amino group forms a specific hydrogen bond with a residue present in the target subtype but not in others. nih.gov
The following table illustrates a hypothetical example of how modifications to the scaffold could enhance binding affinity for a target protein.
| Compound | R1 (at 4-position) | R2 (at 7-position) | Binding Affinity (Ki, nM) |
| Scaffold | Br | H | 500 |
| Derivative 1 | Phenyl | H | 250 |
| Derivative 2 | Br | Acetyl | 150 |
| Derivative 3 | Phenyl | Acetyl | 50 |
Design and Synthesis of Compound Libraries for High-Throughput Screening
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. enamine.netstanford.edu The this compound scaffold is an excellent starting point for the creation of focused compound libraries for HTS campaigns.
The design of such a library would involve a combinatorial approach, where a set of diverse building blocks is reacted with the core scaffold at its two points of functionality.
At the 4-position: A variety of boronic acids or stannanes could be coupled to the bromine atom to introduce a range of aromatic and heterocyclic rings.
At the 7-position: A collection of carboxylic acids, sulfonyl chlorides, or aldehydes could be used to derivatize the amino group.
This approach can generate a large library of related but structurally diverse compounds from a single, versatile starting material. The resulting library can then be screened against a panel of biological targets to identify new hit compounds.
Below is a table representing a small, virtual compound library based on the this compound scaffold.
| Compound ID | R1 (from Suzuki Coupling at C4) | R2 (from Amidation at C7-NH2) |
| LIB-001 | Pyridine-3-yl | Benzoyl |
| LIB-002 | Thiophene-2-yl | Cyclohexanecarbonyl |
| LIB-003 | 4-Fluorophenyl | 2-Methoxyacetyl |
| LIB-004 | Pyrimidine-5-yl | Isobutyryl |
Development of Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules in living systems. The this compound scaffold can be readily adapted for the development of such probes. medchemexpress.com
For example, a potent and selective inhibitor derived from this scaffold could be converted into a molecular probe by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. The amino group at the 7-position is an ideal site for the attachment of such tags via a stable linker. These tagged molecules can then be used in a variety of applications, including:
Fluorescence microscopy: To visualize the subcellular localization of the target protein.
Affinity purification: To isolate the target protein and its binding partners from cell lysates.
Target identification: Photo-affinity probes can be designed by incorporating a photo-reactive group that forms a covalent bond with the target protein upon irradiation with UV light, allowing for its unambiguous identification.
The development of such probes is crucial for validating new drug targets and for understanding the mechanism of action of novel therapeutic agents. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-bromo-2,3-dihydro-1H-indol-7-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include:
Aromatic protons on the benzene (B151609) ring, likely appearing as doublets or multiplets, with their chemical shifts influenced by the bromine and amine substituents.
Aliphatic protons of the dihydropyrrole ring (at positions 2 and 3), which would likely present as triplets, integrating to two protons each.
Protons associated with the amine (NH₂) and the secondary amine (NH) of the indoline (B122111) ring, which may appear as broad singlets and their chemical shifts could be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons at positions 2 and 3 would appear in the upfield region.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₉BrN₂). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are invaluable for analyzing complex mixtures and confirming the identity of the target compound. The sample is first separated by chromatography, and then the individual components are analyzed by the mass spectrometer. This would not only confirm the molecular weight of this compound but also provide its retention time, a useful parameter for purity assessment. Fragmentation patterns observed in the mass spectrum would offer further structural confirmation. For instance, the loss of the bromine atom or fragments from the dihydroindole ring would be expected.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Key expected vibrational frequencies include:
N-H stretching: The primary amine (NH₂) at the 7-position would likely show two distinct bands in the region of 3300-3500 cm⁻¹. The secondary amine (NH) of the indoline ring would also exhibit a stretching vibration in this region.
C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be found in the 1450-1600 cm⁻¹ region.
C-N stretching: These vibrations typically appear in the 1250-1350 cm⁻¹ range.
C-Br stretching: The carbon-bromine bond would give rise to a signal in the fingerprint region, typically between 500 and 600 cm⁻¹.
Elemental Analysis for Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₈H₉BrN₂). A close correlation between the experimental and calculated values provides strong evidence for the purity and stoichiometry of the synthesized compound.
Chromatographic Techniques for Purity Assessment and Isolation (TLC, HPLC)
Chromatographic techniques are essential for both the purification of the target compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. A suitable solvent system would be developed to achieve good separation of the product from any starting materials or byproducts. The retention factor (Rf) value would be a characteristic property of the compound in that specific solvent system.
Future Research Directions and Perspectives
Design and Synthesis of Novel, Highly Potent and Selective 4-Bromo-2,3-dihydro-1H-indol-7-amine Derivatives
The future design and synthesis of derivatives based on the this compound scaffold will focus on creating libraries of compounds with diverse functionalities to probe structure-activity relationships (SAR). Key to this effort will be the strategic modification of the amino group and the aromatic ring.
Future synthetic strategies will likely involve:
N-Functionalization: The secondary amine in the dihydroindole ring and the primary exocyclic amine at the 7-position are prime sites for derivatization. Acylation, alkylation, and sulfonylation reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's lipophilicity, hydrogen bonding capacity, and steric profile.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This will allow for the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space around the core scaffold.
Modification of the Dihydro-Pyrrole Ring: While maintaining the dihydroindole core, modifications to the saturated portion of the ring system could be explored. This might include the introduction of substituents at the 2- and 3-positions to create chiral centers and explore the impact of stereochemistry on biological activity.
A proposed synthetic scheme for the diversification of the this compound scaffold is presented below:
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Acetylation | Acetic anhydride, pyridine | N-(4-bromo-2,3-dihydro-1H-indol-7-yl)acetamide |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | 4-bromo-N7-alkyl-2,3-dihydro-1H-indol-7-amine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-aryl-2,3-dihydro-1H-indol-7-amine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-alkynyl-2,3-dihydro-1H-indol-7-amine |
Comprehensive Elucidation of Molecular Mechanisms of Action for Observed Biological Activities
A critical future direction will be to move beyond preliminary biological screening to a deep understanding of the molecular mechanisms by which this compound derivatives exert their effects. Indole (B1671886) and its derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and DNA. researchgate.netnih.gov
Key research initiatives should include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or nucleic acids that derivatives of this compound bind to.
Enzyme Inhibition Assays: Given that many indole-based compounds are enzyme inhibitors, screening against panels of relevant enzymes, such as protein kinases, will be crucial. chemicalbook.comnih.gov For instance, bromo-substituted azaindoles have been utilized in the synthesis of tyrosine kinase inhibitors for cancer therapy. chemicalbook.com
Receptor Binding Assays: Dihydroindoles have shown promise as neuroprotective agents, suggesting potential interactions with receptors in the central nervous system. nih.govnih.gov Radioligand binding assays and functional assays will be necessary to characterize these interactions.
Cellular Pathway Analysis: Once a molecular target is identified, further studies will be needed to elucidate how target modulation affects downstream cellular signaling pathways. This can be achieved through techniques like Western blotting, reporter gene assays, and transcriptomic analysis.
Exploration of Emerging Therapeutic Applications for the Dihydroindole Scaffold
The structural versatility of the indole scaffold has led to its investigation in a wide range of therapeutic areas. nrfhh.comchula.ac.th Future research should systematically explore the potential of this compound and its derivatives in several emerging and established therapeutic applications.
Potential therapeutic areas for exploration include:
Oncology: The indole nucleus is a common feature in many anticancer agents. nih.govmdpi.com Research could focus on developing derivatives that inhibit cancer cell proliferation, induce apoptosis, or overcome drug resistance. The bromo-substituent could enhance activity against certain targets, such as tyrosine kinases. chemicalbook.com
Neurodegenerative Diseases: Dihydroindoles have demonstrated neuroprotective and antioxidant properties, making them attractive candidates for the treatment of diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov
Infectious Diseases: The indole scaffold is present in compounds with antibacterial, antiviral, and antifungal activities. researchgate.net The development of novel anti-infective agents is a global health priority, and derivatives of this compound could contribute to this effort.
Inflammatory Diseases: Some indole derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways. nih.gov This opens up possibilities for treating chronic inflammatory conditions.
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | Tyrosine Kinases, Tubulin, DNA | The indole scaffold is a known pharmacophore for anticancer drugs. nih.govmdpi.com |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Dihydroindoles possess neuroprotective and antioxidant activities. nih.govnih.gov |
| Infectious Diseases | Bacterial DNA gyrase, Viral proteases | Indole derivatives have shown broad-spectrum antimicrobial activity. researchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, NF-κB | Certain indole-containing compounds are potent anti-inflammatory agents. nih.gov |
Integration of Advanced Computational Methodologies for Compound Design and Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov The integration of these methodologies will be crucial for the rational design and optimization of this compound derivatives.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of synthesized derivatives with their biological activities. This will provide insights into the key molecular properties that govern potency and selectivity.
Molecular Docking and Virtual Screening: Using the three-dimensional structures of identified biological targets to perform molecular docking studies. This will help in predicting the binding modes of the compounds and in prioritizing candidates for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of the ligand-target complexes. This can provide a more accurate estimation of binding affinities and reveal the key interactions that stabilize the complex.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This will help in the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the attrition rate in later stages of drug development.
Facilitation of Collaborative Research Initiatives in Chemical Biology and Drug Discovery
The successful translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinical candidate requires a collaborative, interdisciplinary approach. Future progress will be significantly enhanced by fostering strong collaborations between chemists, biologists, pharmacologists, and computational scientists.
Key areas for collaborative research include:
Academia-Industry Partnerships: Leveraging the synthetic and mechanistic expertise of academic researchers with the drug development and commercialization capabilities of pharmaceutical companies.
Open Innovation Platforms: Sharing data and research findings through open innovation platforms to accelerate the discovery process and avoid duplication of effort.
Consortia for Neglected Diseases: Forming research consortia to investigate the potential of these compounds for treating neglected tropical diseases, where there is a significant unmet medical need.
International Collaborations: Fostering collaborations between research groups across different countries to bring diverse perspectives and expertise to bear on the challenges of drug discovery.
By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, with the ultimate goal of developing novel and effective medicines to address a range of human diseases.
Q & A
Q. What are the standard synthetic routes for 4-bromo-2,3-dihydro-1H-indol-7-amine?
The synthesis typically involves two key steps:
- Bromination : Reaction of 2,3-dihydroindole with brominating agents like N-bromosuccinimide (NBS) or bromine in a solvent such as dichloromethane or acetic acid .
- Amination : Introduction of the amine group via nucleophilic substitution or catalytic amination, often using ammonia or amine derivatives under controlled conditions .
Batch reactors are commonly used in academic settings, while industrial-scale synthesis may employ continuous flow reactors for improved efficiency .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR Spectroscopy : To confirm the position of the bromine atom (δ ~7.2–7.5 ppm for aromatic protons) and amine group (δ ~3.1 ppm for NH₂) .
- X-ray Crystallography : For resolving the bicyclic indole framework and substituent positions .
- Mass Spectrometry (MS) : To validate molecular weight (e.g., [M+H]+ peaks) .
Q. What basic biological assays are used to evaluate its activity?
- Sulforhodamine B (SRB) Assay : Measures cytotoxicity in cancer cell lines by quantifying cellular protein content .
- Enzyme Inhibition Assays : Tests interactions with targets like kinases or oxidoreductases using fluorogenic substrates .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates .
- Catalyst Screening : Transition metals (e.g., Pd/C) could improve amination efficiency .
- Purification Techniques : Gradient HPLC or column chromatography to isolate byproducts (e.g., di-brominated impurities) .
Q. What structural features influence its bioavailability and cellular uptake?
- Lipophilicity : The bromine atom at position 4 increases logP, enhancing membrane permeability .
- Hydrogen Bonding : The amine group facilitates interactions with biological targets but may reduce blood-brain barrier penetration . Computational tools like molecular docking can predict binding affinities to receptors .
Q. How do researchers resolve contradictions in reported biological activities?
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HCT-116 for cytotoxicity) and incubation times .
- Purity Validation : Use HPLC (>95% purity thresholds) to exclude confounding effects from impurities .
- Mechanistic Studies : Combine knockdown models (e.g., siRNA for RIPK1) with compound treatment to confirm target specificity .
Q. What advanced methods are used to study its mechanism of action?
- Static Fluorescence Cytometry : Single-cell analysis of compound uptake using SRB fluorescence under laser excitation .
- Kinetic Binding Assays : Surface plasmon resonance (SPR) to measure real-time interactions with enzymes or receptors .
- Metabolic Profiling : LC-MS/MS to identify metabolites and stability in hepatic microsomes .
Data Contradiction Analysis
Q. How to address discrepancies in enzymatic inhibition data across studies?
- Control for Isoforms : Verify enzyme isoform specificity (e.g., RIPK1 vs. RIPK3) using selective inhibitors .
- Buffer Optimization : Test activity under varying pH and ionic strength to account for assay condition differences .
Methodological Tables
Q. Table 1: Comparison of Bromination Agents
| Agent | Yield (%) | Purity (%) | Scalability | Reference |
|---|---|---|---|---|
| NBS | 78 | 95 | Moderate | |
| Br₂ | 65 | 88 | High | |
| CuBr₂ | 70 | 90 | Low |
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| logP | 2.8 ± 0.3 | Computational | |
| Solubility (H₂O) | 0.12 mg/mL | Shake-flask | |
| Melting Point | 116–119°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
